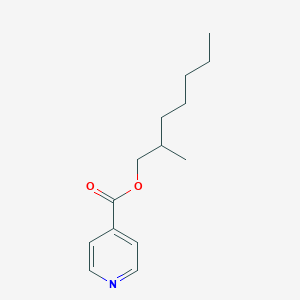

2-Methylheptyl isonicotinate

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H21NO2 |

|---|---|

Molecular Weight |

235.32 g/mol |

IUPAC Name |

2-methylheptyl pyridine-4-carboxylate |

InChI |

InChI=1S/C14H21NO2/c1-3-4-5-6-12(2)11-17-14(16)13-7-9-15-10-8-13/h7-10,12H,3-6,11H2,1-2H3 |

InChI Key |

SJGJCJLSSXJWOR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C)COC(=O)C1=CC=NC=C1 |

Synonyms |

2-methylheptyl isonicotinate |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methylheptyl Isonicotinate

Total Synthesis of 2-Methylheptyl Isonicotinate (B8489971)

The total synthesis of 2-methylheptyl isonicotinate is typically achieved in a two-stage process: first, the synthesis of the key alcohol intermediate, 2-methylheptanol, followed by its esterification with a derivative of isonicotinic acid.

A key intermediate for the synthesis of the target molecule is the chiral alcohol, (R)-2-methylheptanol. An effective route to this intermediate is through the reductive alkylation of a chiral lactone. natmedlib.uznih.gov This strategy begins with a commercially available chiral building block, which is then chemically modified to introduce the necessary carbon chain.

The synthesis of (R)-2-methylheptanol has been successfully demonstrated starting from (R)-4-methyldihydrofuran-2(3H)-one. natmedlib.uznih.gov The process involves the alkylation of this lactone, followed by a reductive cleavage of the resulting intermediate. This multi-step, one-pot sequence efficiently produces the desired chiral alcohol with high enantiomeric purity (>98% ee). natmedlib.uz The general transformation leverages the reactivity of lactones, which can undergo nucleophilic attack and subsequent ring-opening and reduction to yield functionalized alcohol precursors. nih.govrsc.orgclockss.org

The final step in the total synthesis is the formation of the ester bond between the 2-methylheptanol intermediate and the isonicotinic acid moiety. A common and direct method is the reaction of the alcohol with an activated form of isonicotinic acid, such as isonicotinoyl chloride. natmedlib.uz To facilitate the reaction, isonicotinoyl chloride is often prepared as its hydrochloride salt by treating isonicotinic acid with thionyl chloride (SOCl₂) and a catalytic amount of dimethylformamide (DMF). mdpi.com The resulting acid chloride hydrochloride can then be reacted with the alcohol in the presence of a base like triethylamine (B128534) in a suitable solvent such as tetrahydrofuran (B95107) (THF) to yield the final ester product. natmedlib.uzmdpi.com

| Assignment | Synthesized (R)-2-Methylheptyl Isonicotinate ¹H NMR (CDCl₃, 400 MHz) δ ppm | Originally Reported Data ¹H NMR (CDCl₃) δ ppm | Synthesized (R)-2-Methylheptyl Isonicotinate ¹³C NMR (CDCl₃, 100 MHz) δ ppm | Originally Reported Data ¹³C NMR (CDCl₃) δ ppm |

|---|---|---|---|---|

| Py-H | 8.74 (d, 2H) | 8.48 (d, 2H) | 150.4 | 149.6 |

| Py-H | 7.81 (d, 2H) | 7.65 (d, 2H) | 122.8 | 126.3 |

| OCH₂ | 4.18 (d, 2H) | 3.95 (t, 2H) | 71.4 | 64.3 |

| CH | 1.82 (m, 1H) | - | 35.5 | - |

| CH₃ | 0.96 (d, 3H) | 1.15 (d, 3H) | 16.6 | 18.9 |

Data sourced from research findings that questioned the originally proposed structure. natmedlib.uz

Enantioselective Synthesis of (R)- and (S)-2-Methylheptyl Isonicotinate

Enantioselective synthesis, or asymmetric synthesis, is a form of chemical synthesis that preferentially produces one specific enantiomer of a chiral molecule. wikipedia.org This is crucial as different enantiomers can have distinct biological activities. wikipedia.org The synthesis of the individual (R)- and (S)-enantiomers of this compound has been pursued to clarify the absolute stereochemistry of the originally reported bioactive compound. natmedlib.uz

Chiral pool synthesis is a common strategy in enantioselective synthesis where a readily available, inexpensive, and enantiomerically pure natural product is used as a starting material. wikipedia.orgslideshare.net The inherent chirality of the starting material is carried through a sequence of reactions to produce the desired chiral target molecule. iipseries.orgtcichemicals.com

The synthesis of (R)-2-methylheptyl isonicotinate from (R)-4-methyldihydrofuran-2(3H)-one is a prime example of the chiral pool approach. natmedlib.uznih.govresearchgate.net By starting with a molecule that already possesses the desired stereocenter, the synthesis avoids the need for a complex asymmetric induction step or chiral resolution of a racemic mixture. This method provides an efficient and direct pathway to the enantiomerically pure alcohol precursor, (R)-2-methylheptanol. natmedlib.uz Similarly, the (S)-enantiomer could be synthesized by starting with the corresponding (S)-lactone.

Asymmetric catalysis is a powerful alternative to the chiral pool method. wikipedia.org This approach utilizes a small amount of a chiral catalyst to convert a prochiral substrate into a chiral product with high enantiomeric excess. wikipedia.orgrsc.org The catalyst, often a chiral metal complex or an organocatalyst, creates a chiral environment for the reaction, lowering the activation energy for the formation of one enantiomer over the other. wikipedia.org

While specific examples of asymmetric catalysis being used to directly synthesize 2-methylheptanol are not prominent in the primary literature concerning this specific isonicotinate, general methods of asymmetric catalysis are well-established for producing chiral alcohols. For instance, asymmetric hydrogenation of appropriate unsaturated precursors using chiral rhodium-based catalysts is a modern method for producing chiral alcohols and their derivatives. beilstein-journals.org Such a strategy could theoretically be applied to produce enantiopure (R)- or (S)-2-methylheptanol from a suitable prochiral alkene, providing an alternative to the chiral pool-based lactone route.

Alternative Synthetic Routes to this compound and Related Isonicotinates

Beyond the direct esterification using isonicotinoyl chloride, other methods exist for the synthesis of isonicotinate esters. One versatile method involves the use of "active esters" of isonicotinic acid. mdpi.comresearchgate.net These are more reactive acylating agents than the free acid.

A general procedure involves activating isonicotinic acid by converting it to isonicotinoyl chloride hydrochloride, which is then reacted with various phenols or N-hydroxysuccinimide in the presence of a base. mdpi.com This yields stable, isolable active esters such as p-nitrophenyl isonicotinate, pentafluorophenyl isonicotinate, and N-hydroxysuccinimidyl isonicotinate. mdpi.comresearchgate.net These activated esters can then be used to acylate alcohols, like 2-methylheptanol, to form the desired final product. This two-step approach can be advantageous when direct esterification is problematic, for instance, due to solubility issues or side reactions. mdpi.com

| Active Ester | Reagent | Yield | Melting Point (°C) |

|---|---|---|---|

| Isonicotinic acid p-nitrophenyl ester | 4-Nitrophenol | 86% | 164-165 |

| Isonicotinic acid N-hydroxysuccinimidyl ester | N-Hydroxysuccinimide | 84% | 140-141 |

| Isonicotinic acid pentafluorophenyl ester | Pentafluorophenol | 97% | 52-54 |

Data sourced from a study on a simple method for synthesizing active esters of isonicotinic acid. mdpi.com

Furthermore, catalytic methods for the esterification of isonicotinic acid have been explored. For example, the reaction of isonicotinic acid with ethanol (B145695) to produce ethyl isonicotinate has been studied using natural zeolites as catalysts, sometimes enhanced by microwave or ultrasound irradiation. researchgate.net Such methods represent greener alternatives for the synthesis of various isonicotinate esters. researchgate.net

Hydrogenolysis of Dihalopyridine-4-Carboxylic Acid Esters to Isonicotinates

A historical approach to obtaining the isonicotinic acid framework involves the catalytic hydrogenolysis of halogenated pyridine (B92270) precursors. This method is particularly useful for removing halogen atoms from the pyridine ring, which are often used to direct other chemical transformations.

The process typically involves the hydrogenolysis of a 2,6-dihalopyridine-4-carboxylic acid ester. This reaction is catalyzed by a metal catalyst, such as palladium-on-charcoal, under a hydrogen atmosphere. The reaction requires careful control of the stoichiometry, with precisely two moles of hydrogen gas per mole of the dihalo-ester, to ensure the removal of both halogen atoms without over-reducing the pyridine ring or the ester group. This method provides a foundational pathway to isonicotinic acid derivatives, which can subsequently be used in esterification reactions.

Utilization of Activated Esters for Isonicotinate Esterification

To circumvent issues associated with direct esterification or the use of acyl chlorides, which can be sparingly soluble and problematic in reactions with certain substrates, "activated esters" of isonicotinic acid serve as highly effective acylating agents. acs.orgacs.org These intermediates are prepared by converting the carboxylic acid group into a more reactive form that is readily susceptible to nucleophilic attack by an alcohol.

The preparation involves reacting isonicotinic acid with an activating agent. Common activated esters include those formed with p-nitrophenol, N-hydroxysuccinimide (NHS), or pentafluorophenol. acs.orgacs.org For example, isonicotinic acid can be reacted with thionyl chloride to form isonicotinoylchloride hydrochloride, which is then reacted with N-hydroxysuccinimide in the presence of a base like triethylamine to yield the N-hydroxysuccinimidyl ester. acs.org These activated esters can then be smoothly reacted with an alcohol, such as 2-methylheptanol, to form the desired product, this compound. This method is advantageous as it often proceeds under mild conditions and avoids harsh reagents. The synthesis of glycyrrhizic acid derivatives has also been achieved using activated ester methods with N-hydroxysuccinimide. lookchem.com

Table 1: Examples of Activated Esters of Isonicotinic Acid This table is generated based on data from the text.

| Activating Group | Resulting Activated Ester | Typical Reagents | Reference |

|---|---|---|---|

| N-Hydroxysuccinimide | Isonicotinic acid N-hydroxysuccinimidyl ester | Isonicotinoylchloride hydrochloride, N-hydroxysuccinimide, Triethylamine | acs.org |

| p-Nitrophenol | Isonicotinic acid 4-nitrophenyl ester | Isonicotinoylchloride hydrochloride, 4-Nitrophenol, Triethylamine | acs.org |

| Pentafluorophenol | Isonicotinic acid pentafluorophenyl ester | Isonicotinoylchloride hydrochloride, Pentafluorophenol, Triethylamine | acs.orgacs.org |

| 2,3,5,6-Tetrafluorophenol (TFP) | 2,3,5,6-Tetrafluorophenyl isonicotinate | Isonicotinic acid, TFP, Coupling agents | nih.gov |

Reaction Condition Optimization for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction time and by-product formation. A common direct synthesis involves the esterification of (R)-2-methylheptanol with isonicotinic acid chloride. google.com Key parameters for optimization in such a reaction include temperature, solvent, reaction time, and the choice of base to scavenge the HCl generated.

In related syntheses, such as the preparation of 2-methyl nicotinate, specific conditions have been defined. For instance, one method involves reacting 1,1,3,3-tetramethoxypropane (B13500) with an acid at 40-50 °C for 3-4 hours, followed by a reaction with a beta-aminocrotonic acid ester in an alcohol solvent at 50-60 °C for 5-7 hours. belnauka.by Such defined temperature and time windows are the result of optimization to promote product conversion and improve yield. belnauka.by For the esterification of isonicotinic acid with various alcohols, the reaction can be carried out using the corresponding acid hydrochlorides in an anhydrous solvent like methylene (B1212753) chloride in the presence of triethylamine. researchgate.net Further optimization for the synthesis of 2-amino-isonicotinic acids has involved screening different salts like lithium chloride to improve the rate and yield of decarboxylation steps at elevated temperatures (e.g., 130 °C). acs.org These examples highlight that a systematic approach to adjusting temperature, catalysts, reagents, and reaction times is essential for developing an efficient synthesis of this compound.

Synthesis of Analogues and Homologs of this compound

The synthesis of analogues and homologs of this compound is a key strategy for structure-activity relationship studies. Modifications can be introduced by altering the length and branching of the alkyl chain originating from the alcohol or by derivatizing the pyridine ring itself.

Structural Modifications of the Alkyl Chain in this compound Analogues

A direct way to create analogues of this compound is to vary the structure of the alcohol used in the esterification reaction. A series of analogues has been synthesized by reacting isonicotinic acid with different primary alcohols, resulting in esters with varying alkyl chain lengths. belnauka.by This allows for a systematic investigation of how the lipophilicity and size of the alkyl group influence the compound's properties.

In one study, a series of isonicotinate esters were synthesized with alkyl chains (R) of different lengths. belnauka.by Similarly, another research effort focused on synthesizing racemic 2-methylalkyl isonicotinates and their corresponding nicotinates (isomers) to evaluate their properties. nih.govresearchgate.netorganic-chemistry.org These studies demonstrate that esterification is a versatile method for creating a library of compounds with modified alkyl side chains.

Table 2: Synthesized Analogues of Isonicotinate Esters with Varying Alkyl Chains This table is generated based on data from the text.

| Analogue Name/Description | Alkyl Group (R) | Reference |

|---|---|---|

| Analogue 1a | C4H9 (Butyl) | belnauka.by |

| Analogue 1b | C5H11 (Pentyl) | belnauka.by |

| 2-Methylpentyl isonicotinate | 2-Methylpentyl | nih.gov |

| Analogue 1c | C6H13 (Hexyl) | belnauka.by |

| Analogue 1d / this compound | C7H15 (Heptyl) / 2-Methylheptyl | belnauka.by |

| Analogue 1e | C8H17 (Octyl) | belnauka.by |

| Analogue 1f | C18H35 (Octadecyl) | belnauka.by |

Derivatization of the Pyridine Ring in this compound Analogues

Modifying the pyridine ring introduces changes to the electronic properties and steric profile of the molecule. Derivatization can be achieved either by using a pre-functionalized isonicotinic acid for the esterification step or by directly modifying the pyridine ring of an existing isonicotinate ester.

One approach is to synthesize substituted 2-amino isonicotinic acids through a one-pot reaction, which can then be esterified. acs.orgacs.orggoogle.comvulcanchem.com This allows for the introduction of an amino group at the 2-position of the pyridine ring. Another strategy involves using halogenated isonicotinate esters as platforms for further derivatization. For example, ethyl 3,5-dibromoisonicotinate contains bromine atoms that can act as leaving groups in nucleophilic aromatic substitution or participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki or Stille couplings) to form new carbon-carbon bonds. researchgate.net The pyridine nitrogen itself can also be derivatized through N-oxidation or quaternization with alkyl halides. researchgate.net Furthermore, the position of the ester group relative to the nitrogen can be changed, as demonstrated by the synthesis of 2-methylalkyl nicotinates, which are isomers of the isonicotinates. researchgate.netorganic-chemistry.org These varied approaches allow for the creation of a wide range of analogues with modified heterocyclic cores.

Table 3: List of Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C14H21NO2 |

| Isonicotinic acid | C6H5NO2 |

| 2-Methylheptanol | C8H18O |

| 2,6-Dihalopyridine-4-carboxylic acid ester | Varies |

| Palladium-on-charcoal | Pd/C |

| Hydrogen | H2 |

| p-Nitrophenol | C6H5NO3 |

| N-Hydroxysuccinimide | C4H5NO3 |

| Pentafluorophenol | C6HF5O |

| Thionyl chloride | SOCl2 |

| Triethylamine | C6H15N |

| Isonicotinoylchloride hydrochloride | C6H5Cl2NO |

| Methylene chloride | CH2Cl2 |

| Lithium chloride | LiCl |

| 2-Methyl nicotinate | C7H7NO2 |

| 1,1,3,3-Tetramethoxypropane | C7H16O4 |

| Beta-aminocrotonic acid ester | Varies |

| 2-Amino-isonicotinic acid | C6H6N2O2 |

| 2-Methylpentyl isonicotinate | C12H17NO2 |

| Ethyl 3,5-dibromoisonicotinate | C8H7Br2NO2 |

| 2-Methylalkyl nicotinate | Varies |

Advanced Spectroscopic and Structural Elucidation of 2 Methylheptyl Isonicotinate

Nuclear Magnetic Resonance (NMR) Spectroscopy for 2-Methylheptyl Isonicotinate (B8489971)

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. Through the analysis of ¹H NMR, ¹³C NMR, and various two-dimensional NMR experiments, a comprehensive picture of the atomic connectivity and environment within 2-methylheptyl isonicotinate can be constructed.

Comprehensive ¹H NMR Analysis of this compound

The ¹H NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments. The chemical shifts (δ) are reported in parts per million (ppm) downfield from a tetramethylsilane (B1202638) (TMS) standard.

A study on a synthesized sample of (R)-2-methylheptyl isonicotinate reported the following ¹H NMR data, which is noted to be in close agreement with other known isonicotinates. natmedlib.uz In contrast, another study on a purported natural product showed significantly different chemical shifts for the aromatic protons. natmedlib.uz

Table 1: ¹H NMR Spectral Data for a Synthesized Sample of (R)-2-Methylheptyl Isonicotinate natmedlib.uz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.75-8.78 | m | 2H | H-2', H-6' |

| 7.85 | d | 2H | H-3', H-5' |

| 4.15 | d | 2H | H-1 |

| 1.90 | m | 1H | H-2 |

| 1.20-1.40 | m | 8H | H-3, H-4, H-5, H-6 |

| 0.90 | t | 3H | H-7 |

| 0.88 | d | 3H | 2-CH₃ |

Detailed ¹³C NMR Spectral Assignment for this compound

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The assignments for this compound have been determined through experiments such as HETCOR and DEPT 135. tandfonline.com

Table 2: ¹³C NMR Spectral Data for this compound tandfonline.com

| Chemical Shift (δ, ppm) | Carbon Type (DEPT) | Assignment |

| 168.09 | s | COO |

| 132.87 | s | C-1' |

| 131.23 | d | C-2', C-6' |

| 129.17 | d | C-3', C-5' |

| 68.52 | t | C-1 |

| 39.16 | d | C-2 |

| 30.77 | t | C-3 |

| 29.32 | t | C-4 |

| 24.17 | t | C-5 |

| 23.35 | t | C-6 |

| 14.39 | q | C-7 |

| 11.83 | q | C-8 (2-CH₃) |

Two-Dimensional NMR Techniques (e.g., COSY, HETCOR, DEPT) in this compound Structure Proof

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For this compound, COSY would show correlations between H-1 and H-2, H-2 and H-3, and so on down the alkyl chain, as well as between H-2 and the protons of the 2-methyl group.

HETCOR (Heteronuclear Correlation): HETCOR correlates the chemical shifts of protons directly bonded to carbons. nanalysis.com This is crucial for definitively linking the proton and carbon skeletons of the molecule. For instance, the proton signal at δ 4.15 ppm would correlate with the carbon signal at δ 68.52 ppm (C-1).

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups. github.io A DEPT-135 experiment, for example, shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, which aids in the assignments listed in Table 2. tandfonline.com

Mass Spectrometry (MS) of this compound

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its structure.

Elucidation of Fragmentation Pathways of this compound

In electron ionization mass spectrometry (EIMS), the molecular ion ([M]⁺) of this compound is observed at a mass-to-charge ratio (m/z) of 235. tandfonline.com The fragmentation of the molecular ion provides structural clues. Common fragmentation pathways for esters include cleavage of the C-O bond and rearrangements.

Table 3: Key Fragments in the EIMS of this compound tandfonline.com

| m/z | Proposed Fragment |

| 235 | [M]⁺ (Molecular Ion) |

| 149 | [C₈H₁₇O₂]⁺ or [C₉H₁₉N]⁺ |

| 126 | [C₇H₁₄O]⁺ or [C₈H₁₆N]⁺ |

| 122 | [C₆H₄NO₂]⁺ (Isonicotinic acid ion) |

| 113 | [C₈H₁₇]⁺ (2-methylheptyl cation) |

| 106 | [C₆H₄NO]⁺ |

| 99 | [C₇H₁₅]⁺ |

| 78 | [C₅H₄N]⁺ (Pyridine ring) |

| 58 | [C₃H₆O]⁺ or [C₄H₁₀]⁺ |

The presence of the ion at m/z 122 is characteristic of the isonicotinate moiety, while the ion at m/z 113 corresponds to the 2-methylheptyl side chain. The other fragments arise from further cleavages and rearrangements of these primary fragments.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation of this compound

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the unambiguous determination of the molecular formula. measurlabs.combioanalysis-zone.com By comparing the experimentally measured exact mass with the calculated mass for a proposed formula, the elemental composition can be confirmed. For this compound, the molecular formula is C₁₄H₂₁NO₂. HRMS would confirm the exact mass corresponding to this formula, distinguishing it from other potential compounds with the same nominal mass. bioanalysis-zone.com While specific HRMS data for this compound is not detailed in the provided search results, elemental analysis has been performed, showing results (C, 71.44%; H, 8.91%; N, 5.96%) that are in close agreement with the calculated values for C₁₄H₂₁NO₂ (C, 71.46%; H, 8.99%; N, 5.95%). tandfonline.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound

Infrared and ultraviolet-visible spectroscopy are fundamental techniques for elucidating the structural features of organic molecules, providing information on functional groups and conjugated systems, respectively.

Infrared (IR) Spectroscopy

The IR spectrum of an authentic sample of this compound displays characteristic absorption bands that confirm its structure as an aromatic ester. The most prominent peaks include a strong carbonyl (C=O) stretching vibration from the ester group, typically observed around 1725 cm⁻¹. Other significant absorptions correspond to the C-O single bond stretch, aromatic C=C and C-H stretching, and aliphatic C-H stretching from the 2-methylheptyl chain.

In contrast, the IR data reported for the natural isolate, originally identified as this compound, show some notable differences. tandfonline.com The reported carbonyl absorption at 1715 cm⁻¹ is slightly low for a typical pyridyl-ester. tandfonline.com Furthermore, the originally reported spectrum contained several peaks in the 2320-2335 cm⁻¹ region and multiple bands in the 1510-1560 cm⁻¹ range, which have been questioned in subsequent studies. tandfonline.comnatmedlib.uz

| Functional Group | Expected Wavenumber (cm⁻¹) for Authentic Sample | Reported Wavenumber (cm⁻¹) for Natural Isolate tandfonline.com |

| Aliphatic C-H Stretch | ~2850-2960 | 2935, 2900, 2850 |

| Ester C=O Stretch | ~1725 | 1715 |

| Aromatic C=C Stretch | ~1595, ~1560 | 1560, 1540, 1510 |

| Ester C-O Stretch | ~1280 | 1290 |

| Aromatic C-H Bending | ~750 | Not specified |

This table presents a comparison of expected IR absorption data for an authentic sample of this compound versus the data reported for the originally isolated natural product.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is characterized by absorptions arising from π → π* electronic transitions within the isonicotinate (pyridine) ring system. Authentic isonicotinate esters typically exhibit a strong absorption maximum (λmax) in the ultraviolet region. For the natural product initially reported, a λmax was recorded at 220 nm in chloroform. tandfonline.com This absorption is consistent with the presence of a conjugated aromatic system. Studies on similar isonicotinate compounds confirm that electronic transitions in the pyridine (B92270) ring are expected in this region of the UV spectrum.

| Parameter | Authentic Isonicotinates (General) | Reported for Natural Isolate tandfonline.com |

| λmax | ~220-270 nm | 220 nm |

| Solvent | Chloroform / Ethanol (B145695) | Chloroform |

| Chromophore | Isonicotinate Ring | Aromatic System |

This table summarizes the UV-Vis spectroscopic data for this compound.

Optical Rotation and Enantiomeric Purity Determination of Chiral this compound

The 2-methylheptyl portion of the molecule contains a chiral center at the C2 position, meaning the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-2-methylheptyl isonicotinate and (S)-2-methylheptyl isonicotinate. These enantiomers rotate plane-polarized light in equal but opposite directions.

Optical Rotation

The direction and magnitude of optical rotation are key physical constants for chiral molecules. A significant point of contention in the literature revolves around the optical rotation of the enantiomers of this compound. An unambiguous synthesis of (R)-2-methylheptyl isonicotinate by Davies and co-workers in 2015 revealed a laevorotatory (negative) specific rotation. natmedlib.uz This is in direct contradiction to earlier synthetic work by Bora and co-workers, which claimed that the (R)-enantiomer was dextrorotatory (positive). natmedlib.uz It is important to note that the original report on the isolation of the natural product did not include an optical rotation value. natmedlib.uz

| Enantiomer | Reported Specific Rotation [α]D (Bora et al.) | Reported Specific Rotation [α]D (Davies et al.) natmedlib.uz |

| (R)-2-Methylheptyl Isonicotinate | Dextrorotatory (+) | Laevorotatory (-) |

| (S)-2-Methylheptyl Isonicotinate | Laevorotatory (-) | Dextrorotatory (+) (inferred) |

This table highlights the conflicting reports on the direction of optical rotation for the enantiomers of this compound.

Enantiomeric Purity Determination

Ensuring the enantiomeric purity of a chiral compound is crucial for accurate characterization. The enantiomeric excess (ee) of the chiral precursor alcohol, (R)-2-methylheptanol, was determined to be greater than 98% prior to its esterification to form the final product. natmedlib.uz This high level of enantiomeric purity is typically established using techniques such as chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral stationary phase, or through nuclear magnetic resonance (NMR) spectroscopy using chiral resolving or solvating agents. For the final ester product, maintaining this high enantiomeric purity through the esterification step is expected, and its confirmation would rely on similar chiral analysis techniques.

Comparative Spectroscopic Analysis of Natural vs. Synthetic this compound

The structural assignment of the natural product isolated from Streptomyces sp. 201 has been definitively challenged based on comparative analysis with an authentic, synthetically produced sample. natmedlib.uz A total synthesis of (R)-2-methylheptyl isonicotinate yielded a compound whose spectroscopic data were consistent with other known isonicotinates but differed significantly from the data published for the natural product. natmedlib.uz

| Spectroscopic Data | Natural Product (Bora et al. reports) tandfonline.com | Authentic Synthetic Sample (Davies et al. reports) natmedlib.uz |

| IR (C=O Stretch) | 1715 cm⁻¹ | Consistent with typical isonicotinates (~1725 cm⁻¹) |

| ¹H NMR (Aromatic H) | δ 7.7, 7.91 ppm | δ ~8.75 ppm |

| ¹³C NMR (Aromatic C) | δ 129.17 ppm | δ ~150-151 ppm |

| Optical Rotation of (R)-enantiomer | Not reported for natural; Synthetic reported as (+) | Laevorotatory (-) |

This table provides a comparative summary of the key spectroscopic data points that led to the structural revision of the natural product.

Theoretical and Computational Studies of 2 Methylheptyl Isonicotinate

Quantum Chemical Calculations on 2-Methylheptyl Isonicotinate (B8489971)

Quantum chemical calculations offer a microscopic perspective on the intrinsic properties of a molecule. For 2-methylheptyl isonicotinate, these studies have primarily focused on its electronic structure and reactivity.

Density Functional Theory (DFT) Studies on Electronic Structure of this compound

Density Functional Theory (DFT) has been employed to investigate the structure and reactivity of this compound. researchgate.net DFT calculations, specifically using the B3LYP/6-31G* basis set, have been performed to optimize the molecular geometry and determine its equilibrium structure. researchgate.net These studies have also been extended to compare its properties with other antitubercular drugs like isoniazid (B1672263) and pyrazinamide. researchgate.net

The electronic properties and reactivity of this compound have been analyzed using DFT-based descriptors. researchgate.net These descriptors include global softness, global electrophilicity, Fukui functions, and philicity, which help in comparing its chemical reactivity with related compounds. researchgate.net Such computational models are instrumental in establishing structure-activity relationships. researchgate.net Further DFT studies have explored the interaction of this compound with single-walled carbon nanotubes (SWCNTs), indicating that SWCNTs could serve as a potential drug delivery vehicle. researchgate.net These calculations revealed that the binding energies are favorable for the covalent attachment of the molecule onto the nanotube sidewall. researchgate.net

| DFT-Calculated Property | Description | Reference |

| Optimized Molecular Geometry | The most stable 3D arrangement of atoms in the molecule. | researchgate.net |

| Global Softness | A measure of the molecule's ability to accept electrons. | researchgate.net |

| Global Electrophilicity | A measure of the molecule's electrophilic nature. | researchgate.net |

| Fukui Functions | Indicate the most likely sites for nucleophilic and electrophilic attack. | researchgate.net |

| Philicity | A descriptor of the molecule's reactivity. | researchgate.net |

| Binding Energy with SWCNT | The energy released upon the interaction of the molecule with a carbon nanotube. | researchgate.net |

Prediction of Spectroscopic Parameters for this compound

While DFT and other quantum chemical methods are powerful tools for predicting spectroscopic parameters such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, specific computational studies detailing these predictions for this compound are not widely available in the reviewed literature. Such predictions would be valuable for the structural characterization of the compound and its analogues.

Conformational Analysis of this compound Isomers

The 2-methylheptyl group in this compound introduces a chiral center, leading to the existence of (R) and (S) enantiomers. A thorough conformational analysis of these isomers would involve identifying the most stable rotamers and understanding the energy barriers between them. While the synthesis of chirally pure isomers has been reported, detailed computational conformational analyses of these specific isomers are not extensively documented in the available scientific literature. nih.gov

Molecular Modeling and Docking Studies of this compound

Molecular modeling and docking are crucial computational techniques to predict and analyze the interaction of a ligand with a biological target at the molecular level.

Interaction Profiles of this compound with Specific Biological Targets (e.g., DHDPS, GlmU Enzymes)

Dihydrodipicolinate Synthase (DHDPS):

A significant amount of in silico research has focused on the interaction of this compound with the dihydrodipicolinate synthase (DHDPS) enzyme from Mycobacterium tuberculosis. researchgate.netscirp.org DHDPS is a key enzyme in the lysine (B10760008) biosynthetic pathway, which is essential for the bacteria. researchgate.net Molecular docking studies have shown that this compound binds effectively to the active site of DHDPS. scirp.org

The docking analyses indicate that the molecule establishes several key interactions with the amino acid residues in the enzyme's binding pocket. These interactions include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. scirp.org Specifically, interactions with residues such as THR55, TYR143, ARG148, LYS171, VAL257, and GLY256 have been identified. scirp.org The compound is observed to fit deep within the binding cavity of the DHDPS enzyme. researchgate.net Some studies have explored its binding at multiple potential ligand binding sites within the enzyme. researchgate.net

GlmU Enzyme:

The bifunctional enzyme GlmU, which is involved in the biosynthesis of UDP-N-acetylglucosamine, another crucial component of the bacterial cell wall, has also been investigated as a potential target for this compound and its analogues. benthamdirect.commdpi.com Pharmacophore modeling and molecular docking have been performed for the GlmU enzyme to understand the binding of these compounds. benthamdirect.com

| Target Enzyme | Interacting Residues | Type of Interaction | Reference |

| DHDPS (M. tuberculosis) | THR55, TYR143, ARG148, LYS171, VAL257, GLY256 | Hydrogen Bonding, Hydrophobic, Electrostatic | scirp.org |

| DHDPS (M. tuberculosis) | Thr55, Arg148, Gly256 | Bonded Interactions | researchgate.net |

| DHDPS (M. tuberculosis) | Ser58, Tyr116 | Bonded Interactions | researchgate.net |

| GlmU (M. tuberculosis) | Not specified in detail in the provided search results | Not specified in detail in the provided search results | benthamdirect.commdpi.com |

Pharmacophore Modeling and Virtual Screening of this compound Analogues

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. This model can then be used for the virtual screening of large compound libraries to identify new potential inhibitors.

Studies have been conducted to develop pharmacophore models based on this compound to screen for analogues with potential activity against Mycobacterium tuberculosis enzymes like DHDPS and GlmU. researchgate.netbenthamdirect.com Virtual screening of databases such as the NCBI PubChem database has been performed to find analogues of this compound that adhere to criteria like Lipinski's rule of five, which predicts drug-likeness. researchgate.net These virtual screening efforts have identified several analogues that show promising docking scores and binding interactions with the DHDPS enzyme, in some cases even superior to the parent compound. researchgate.net

Ligand-Protein Interaction Energies and Binding Site Characterization for this compound

Theoretical and computational studies, particularly molecular docking simulations, have been instrumental in elucidating the binding characteristics of this compound with protein targets. A significant focus of this research has been its interaction with the dihydrodipicolinate synthase (DHDPS) enzyme from Mycobacterium tuberculosis (MTB), a key enzyme in the lysine biosynthetic pathway and a promising target for novel anti-tubercular agents. researchgate.netresearchgate.net

In silico analyses have demonstrated that this compound exhibits a strong binding affinity for the active site of the MTB DHDPS enzyme. researchgate.net The molecule is observed to fit securely within a cavity at the binding site, participating in a variety of molecular interactions, including hydrogen bonding, and hydrophobic and electrostatic interactions. researchgate.netscirp.org The primary active site for substrate binding and catalysis in DHDPS is centered around the amino acid residue LYS171. researchgate.netscirp.org Docking studies reveal that this compound forms significant interactions with this key residue, as well as with other amino acids within the binding pocket. researchgate.netscirp.org

The interactions involve a network of amino acid residues, creating a stable ligand-protein complex. The specific residues identified as being involved in these interactions are THR55, TYR143, ARG148, LYS171, VAL257, and GLY256. researchgate.netresearchgate.netscirp.org These interactions collectively contribute to the inhibitory potential of this compound against the DHDPS enzyme.

The calculated energies from these docking simulations provide a quantitative measure of the binding affinity. The Molegro Virtual Docker (MVD) software, which utilizes a differential evolution algorithm, has been employed to calculate these energies. nih.gov The scoring function takes into account the intermolecular interaction energy between the ligand and the protein, as well as the intramolecular interaction energy of the ligand. nih.gov

The following table summarizes the key energy values from a representative molecular docking study of this compound with MTB DHDPS:

| Docking Parameter | Energy Value |

| MolDock Score | -79.42 |

| Docking Score | -85.19 |

| Protein-Ligand Interaction Energy | -88.91 |

| Hydrogen Bonding Energy | -2.34 |

| Internal Energy of the Ligand | 9.45 |

Table 1: Docking Scores and Interaction Energies of this compound with MTB DHDPS. scirp.orgresearchgate.net

A more detailed analysis of the protein-ligand interactions provides a breakdown of the energies contributed by specific residues. This includes electrostatic and hydrogen bond energies, which are crucial for the stability of the complex.

The table below details the interaction energies between this compound and the key amino acid residues in the DHDPS binding site:

| Interacting Residue | Interacting Atom (Ligand) | Distance (Å) | H-Bond Energy | Electrostatic Energy | E-pair (Steric and H-bond) |

| THR55 | N(4) | 3.14 | -1.17 | -1.17 | -9.62 |

| TYR143 | O(7) | 2.91 | -0.23 | -4.44 | -4.59 |

| TYR143 | O(8) | 2.79 | -2.5 | -7.33 | -6.66 |

| ARG148 | N(4) | 3.59 | -0.00 | -8.59 | -9.62 |

| ARG148 | O(7) | 3.32 | -1.37 | -4.44 | -4.59 |

| LYS171 | O(8) | 3.55 | -0.24 | -7.33 | -6.66 |

| GLY256 | N(4) | 3.43 | -0.29 | -8.59 | -9.62 |

| VAL257 | N(4) | 3.39 | -0.45 | -8.59 | -9.62 |

Table 2: Detailed Protein-Ligand Interaction Energies for this compound with DHDPS Residues. researchgate.net

Simulation of this compound Interactions with Materials

Adsorption Studies of this compound onto Carbon Nanotubes

The interaction of this compound with various materials has been explored through computational simulations, with a particular focus on its adsorption onto carbon nanotubes (CNTs). These studies are driven by the potential of CNTs as effective drug delivery vehicles due to their unique structural and electronic properties. researchgate.net

Density functional theory (DFT) calculations have been employed to investigate the adsorption of this compound onto the surface of single-walled carbon nanotubes (SWCNTs). researchgate.net These theoretical calculations have shown that the binding energies for the interaction between this compound and the SWNT system are negative. researchgate.net A negative binding energy indicates that the adsorption process is thermodynamically favorable, suggesting that this compound can spontaneously adsorb onto the surface of carbon nanotubes. researchgate.net

The stability of the drug-nanotube complex is a critical factor for its application in drug delivery. Research indicates that the stability of this complex is influenced by the functionalization of the carbon nanotube. researchgate.net Covalent attachment of functional moieties to the sidewall of the nanotube can affect the binding energy. researchgate.net Studies have shown that an increase in the functionalization of the nanotube leads to a decrease in the binding energy, which still remains negative, thus supporting the thermodynamic feasibility of the interaction. researchgate.net

Furthermore, computational studies have explored how the electronic properties and reactivity of the this compound-SWNT complex are altered upon adsorption. Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), have been used to understand these changes. researchgate.net These analyses are crucial for predicting the behavior of the complex in a biological environment.

Solvation studies, also conducted computationally, have suggested that the solubility of this compound is enhanced when it is supported by a carbon nanotube. researchgate.net This increased solubility could have significant implications for the bioavailability of the compound. The insights gained from these simulation studies are highly valuable for the rational design of functionalized carbon nanotubes as potential carriers for the delivery of this compound. researchgate.net

Reactivity and Chemical Transformations of 2 Methylheptyl Isonicotinate

Hydrolysis and Transesterification Reactions of 2-Methylheptyl Isonicotinate (B8489971)

The ester linkage in 2-methylheptyl isonicotinate is susceptible to cleavage through hydrolysis and transesterification, common reactions for carboxylic acid esters.

Hydrolysis: Under aqueous conditions, particularly in the presence of an acid or base catalyst, the ester can be hydrolyzed back to its constituent parent molecules: isonicotinic acid and 2-methylheptan-1-ol.

Acid-Catalyzed Hydrolysis: This reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): This process, which is effectively irreversible, involves the attack of a hydroxide (B78521) ion on the carbonyl carbon. The products are the carboxylate salt (isonicotinate) and 2-methylheptan-1-ol.

Enzymatic Hydrolysis: Lipases are enzymes capable of catalyzing the hydrolysis of esters. Studies on analogous compounds have demonstrated that lipases, such as those from Pseudomonas cepacia and Candida rugosa, can be used for the kinetic resolution of racemic mixtures of similar esters. researchgate.netresearchgate.net This indicates that these enzymes can selectively hydrolyze one enantiomer of this compound at a faster rate than the other, a process valuable for separating enantiomers.

Transesterification: Transesterification is the process of exchanging the alcohol group of an ester with another alcohol. For this compound, this reaction can be catalyzed by acids, bases, or enzymes to produce a different isonicotinate ester. For example, reacting this compound with methanol (B129727) in the presence of a catalyst would yield methyl isonicotinate and 2-methylheptan-1-ol. organic-chemistry.org This reaction is typically performed with an excess of the new alcohol to drive the equilibrium towards the desired product. organic-chemistry.orgconicet.gov.ar Research has been conducted on the transesterification of homologous and analogous compounds of this compound. researchgate.net

Table 1: Key Factors in Hydrolysis and Transesterification

| Reaction Type | Catalyst | Key Conditions | Products of Reaction with this compound |

|---|---|---|---|

| Hydrolysis | Acid (e.g., H₂SO₄) | Aqueous solution, heat | Isonicotinic acid + 2-Methylheptan-1-ol |

| Hydrolysis | Base (e.g., NaOH) | Aqueous solution, heat | Sodium isonicotinate + 2-Methylheptan-1-ol |

| Transesterification | Acid, Base, or Enzyme | Excess of a new alcohol (R'-OH) | R'-isonicotinate + 2-Methylheptan-1-ol |

Reactions of the Pyridine (B92270) Moiety of this compound

The pyridine ring in this compound is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. slideshare.netijpsonline.com This influences its reactivity significantly compared to benzene.

Reactions at the Nitrogen Atom: The lone pair of electrons on the pyridine nitrogen makes it basic and nucleophilic.

N-Alkylation: The nitrogen can react with alkyl halides to form a quaternary pyridinium (B92312) salt. This reaction renders the ring even more electron-deficient.

N-Oxidation: Reaction with peroxy acids (e.g., m-CPBA) or hydrogen peroxide can form the corresponding pyridine N-oxide. umich.edu This transformation alters the electronic properties of the ring, making the C2 and C4 positions more susceptible to nucleophilic attack and facilitating certain electrophilic substitutions. umich.edu

Electrophilic Aromatic Substitution: The pyridine ring is deactivated towards electrophilic substitution compared to benzene. scribd.com The reaction, if it occurs, requires harsh conditions and generally directs the incoming electrophile to the C3 (or β) position. scribd.com This is because the intermediates formed by attack at the C2 and C4 positions have a resonance structure that places a positive charge on the electronegative nitrogen, which is highly unfavorable. Friedel-Crafts reactions are generally not successful with pyridine. scribd.com

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic attack than benzene, particularly at the C2 and C4 (α and γ) positions. The presence of the ester group at the C4 position further influences the regioselectivity of these reactions. A powerful nucleophile, like an organolithium reagent or sodamide (in the Chichibabin reaction), can substitute a hydride ion at these positions. scribd.com

Table 2: Summary of Pyridine Moiety Reactivity

| Reaction Type | Reagent Example | Position of Attack | Product Type |

|---|---|---|---|

| N-Alkylation | Methyl iodide (CH₃I) | Nitrogen | N-methyl-4-(2-methylheptoxycarbonyl)pyridinium iodide |

| N-Oxidation | m-CPBA | Nitrogen | This compound N-oxide |

| Electrophilic Substitution | HNO₃/H₂SO₄ | C3-position | 2-Methylheptyl 3-nitroisonicotinate (low yield) |

| Nucleophilic Substitution | Sodamide (NaNH₂) | C2-position | 2-Methylheptyl 2-aminoisonicotinate |

Stereochemical Stability and Interconversion of this compound Enantiomers

The 2-methylheptyl alcohol portion of the ester contains a chiral center at the C2 position, meaning this compound exists as a pair of enantiomers: (R)-2-methylheptyl isonicotinate and (S)-2-methylheptyl isonicotinate. The natural product has been identified as the (R)-enantiomer. researchgate.net

The stereochemical stability of the chiral center is generally high under neutral and mild acidic or basic conditions. The covalent bonds to the chiral carbon are not involved in the common reactions of the ester or pyridine moieties, so the configuration is typically retained during such transformations.

However, interconversion (racemization) could potentially occur under conditions that might lead to the formation of a carbocation or a related planar intermediate at the chiral center, although this would require very harsh conditions that would likely decompose the molecule in other ways. Studies on the synthesis of enantiomerically enriched analogs of this compound have been performed, and their biological activity was found to be comparable to the racemic compounds, suggesting that for certain antifungal activities, the specific stereochemistry may not be critical. lookchem.com In contrast, other studies have focused specifically on the synthesis of the (R)-enantiomer, which was identified as the putative bioactive agent. researchgate.net

Photochemical and Thermal Stability of this compound

The stability of this compound to heat and light determines its shelf-life and potential degradation pathways.

Thermal Stability: Organic esters are generally stable at moderate temperatures but will decompose at higher temperatures. The thermal stability of a molecule is often determined by the weakest bond. For this compound, decomposition can be initiated at either the ester linkage or within the alkyl chain or pyridine ring. Data for the closely related methyl isonicotinate shows it is a combustible liquid that decomposes above its boiling point (207°C), producing carbon monoxide, carbon dioxide, and nitrogen oxides. It can be inferred that this compound would have a higher boiling point due to its larger alkyl chain and would likely exhibit similar decomposition behavior, breaking down at high temperatures to produce oxides of carbon and nitrogen. dtic.mil Some research indicates that related compounds are stable in a temperature range of 50 to 55°C. kau.edu.sa

Photochemical Stability: Pyridine and its derivatives can absorb UV light, which can lead to photochemical reactions. The pyridine ring can undergo rearrangements or fragmentation upon UV irradiation. The N-O bond in pyridine N-oxides is particularly photolabile. umich.edu The ester group itself is not a strong chromophore in the near-UV range, but the pyridine ring is. Prolonged exposure to UV light could potentially lead to degradation, possibly through radical mechanisms or photorearrangement of the aromatic ring. Encapsulation or the use of UV-blocking materials can significantly slow the photochemical decomposition of sensitive organic compounds. rsc.org

Table 3: Stability Profile

| Stress Factor | Expected Stability | Potential Degradation Products |

|---|---|---|

| Heat | Stable at moderate temperatures; decomposes at high temperatures. | Carbon oxides (CO, CO₂), Nitrogen oxides (NOₓ) |

| UV Light | Susceptible to degradation upon prolonged exposure. | Complex mixture from ring fragmentation/rearrangement |

Mechanistic Investigations of 2 Methylheptyl Isonicotinate Interactions in Biological Systems Non Clinical Focus

Molecular Mechanism of Membrane Disruption by 2-Methylheptyl Isonicotinate (B8489971) in Bacterial Systems

The precise molecular mechanism by which 2-methylheptyl isonicotinate may disrupt bacterial membranes has not been extensively detailed in published research. However, based on the known actions of other antimicrobial compounds and the general principles of membrane-active agents, a hypothetical mechanism can be proposed. The initial interaction is likely driven by electrostatic forces between the compound and the bacterial membrane, which is typically negatively charged due to the presence of phospholipids (B1166683) like phosphatidylglycerol and cardiolipin, as well as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria. libretexts.orgkau.edu.sa

Following this initial binding, the hydrophobic tail of the this compound molecule would likely insert into the lipid bilayer. kau.edu.sa This insertion can disrupt the ordered structure of the membrane, leading to a loss of membrane integrity, increased permeability, and the leakage of essential intracellular components such as ions, ATP, and genetic material, ultimately resulting in cell death. libretexts.org This general mechanism, often referred to as the "carpet model" or involving the formation of transient pores, is a common mode of action for many antimicrobial peptides and lipophilic compounds. researchgate.net

Morphological Changes in Bacterial Cells Induced by this compound

In these studies, untreated bacterial cells, such as Staphylococcus aureus and Escherichia coli, typically exhibit a smooth and intact surface. pjps.pk Following treatment with isonicotinic hydrazide derivatives, AFM imaging has revealed considerable structural damage, including the loss of clear cellular boundaries and the appearance of a damaged biofilm around the cells. pjps.pk These observations suggest that isonicotinate derivatives can cause profound changes to the bacterial cell envelope, leading to a loss of structural integrity. While these findings are for related compounds and not this compound itself, they support the hypothesis that this compound may also induce significant morphological alterations in bacterial cells, consistent with a membrane-disrupting mechanism of action.

Interaction with Bacterial Membrane Proteins: In Silico and Experimental Approaches

The interaction of this compound with specific bacterial membrane proteins is a crucial area of investigation that remains largely unexplored. Understanding these interactions is key to elucidating the full spectrum of its antimicrobial activity.

In Silico Approaches:

Computational methods, such as molecular docking, are valuable tools for predicting the binding of small molecules to proteins. While no specific in silico studies have been published on the interaction of this compound with bacterial membrane proteins, research on related compounds offers a glimpse into this potential mechanism. For example, an in silico study investigated the interactions of nicotine (B1678760) derivatives, which also contain a pyridine (B92270) ring, with the membrane proteins Rv1417 and Rv2617c from Mycobacterium tuberculosis. mdpi.com This study demonstrated that these derivatives could form hydrogen bonds and other interactions with key residues in the extracellular regions of these proteins. mdpi.com Such computational analyses could be applied to this compound to predict its potential binding sites on various bacterial membrane proteins, providing a foundation for further experimental validation.

Experimental Approaches:

Several experimental techniques can be employed to study the interactions between small molecules and membrane proteins. The bacterial two-hybrid (BACTH) system is a genetic method used to detect and characterize protein-protein interactions in vivo and can be adapted to study interactions with membrane proteins. frontiersin.orgnih.gov This system relies on the reconstitution of a signaling cascade in Escherichia coli when two proteins of interest, fused to complementary fragments of an enzyme, interact. frontiersin.org Another powerful technique is native mass spectrometry, which allows for the study of intact protein-ligand complexes in the gas phase, providing information on binding stoichiometry and affinity. elifesciences.org These experimental approaches, although not yet applied to this compound, represent viable avenues for future research to confirm and characterize its interactions with bacterial membrane proteins.

Inhibition Mechanisms of Specific Bacterial Enzymes by this compound and its Analogues

Research into the antimicrobial properties of this compound and its analogues has identified specific bacterial enzymes as potential molecular targets. The inhibition of these enzymes disrupts essential biosynthetic pathways, leading to bacterial growth inhibition or cell death.

Dihydrodipicolinate Synthase (DHDPS) as a Target for this compound

Dihydrodipicolinate synthase (DHDPS) is a key enzyme in the lysine (B10760008) biosynthetic pathway of bacteria, a pathway that is absent in humans, making it an attractive target for novel antibiotics. nih.gov This enzyme catalyzes the condensation of (S)-aspartate-β-semialdehyde and pyruvate. nih.gov The product of this pathway, meso-diaminopimelic acid (meso-DAP), is an essential component for the cross-linking of peptidoglycan chains, which provides structural integrity to the bacterial cell wall. nih.gov The absence of DAP has been shown to result in cell lysis and death in Mycobacterium smegmatis. nih.gov

In silico molecular docking studies have been performed to investigate the interaction of this compound with the DHDPS enzyme from Mycobacterium tuberculosis (Mtb). nih.govresearchgate.net These studies suggest that this compound can bind to the active site of the enzyme, as well as other potential ligand-binding sites. nih.gov The interactions are predicted to involve hydrogen bonding, and hydrophobic and electrostatic interactions with key amino acid residues. nih.gov For example, predicted bonded interactions have been identified with residues such as Thr55, Tyr143, Arg148, and Lys171 of the Mtb DHDPS enzyme. nih.gov The docking scores from these computational studies suggest a favorable binding affinity of this compound to the enzyme, comparable to or even better than some known inhibitors of DHDPS. nih.gov

Table 1: Predicted Interactions of this compound with M. tuberculosis DHDPS

| Interacting Residues | Type of Interaction | Reference |

|---|---|---|

| Thr55, Tyr143, Arg148, Lys171, Val257, Gly256 | Hydrogen bonding, hydrophobic, electrostatic | nih.gov |

GlmU Enzyme as a Target for this compound Analogues

The GlmU enzyme is another promising target for the development of new antibacterial agents. GlmU is a bifunctional enzyme that plays a crucial role in the biosynthesis of UDP-N-acetylglucosamine, an essential precursor for peptidoglycan and lipopolysaccharide synthesis in bacteria. nih.gov The essentiality of the glmU gene for bacterial growth has been demonstrated, and its inhibition leads to growth inhibition and morphological changes in bacterial cells. nih.gov

While direct studies on the inhibition of GlmU by this compound are lacking, research has explored the potential of its analogues as GlmU inhibitors. In silico pharmacophore-assisted virtual screening of analogues of this compound has been conducted against the GlmU enzyme of Mycobacterium tuberculosis. This computational approach aims to identify molecules with the appropriate three-dimensional arrangement of chemical features necessary for binding to the enzyme's active site. Such studies provide a basis for the rational design and synthesis of novel GlmU inhibitors based on the this compound scaffold.

Kinetics of Enzyme Inhibition by this compound

Detailed kinetic studies to determine the mode and parameters of enzyme inhibition by this compound are not available in the published literature. Enzyme kinetics is fundamental to understanding how an inhibitor interacts with its target enzyme and provides crucial information for drug development. americanpeptidesociety.org The primary types of reversible enzyme inhibition are competitive, noncompetitive, and uncompetitive, each with distinct effects on the kinetic parameters of the enzyme, namely the Michaelis constant (K_m) and the maximum velocity (V_max). bgc.ac.in

A kinetic analysis of an inhibitor would typically involve measuring the rate of the enzyme-catalyzed reaction at various substrate and inhibitor concentrations. The data are then often visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]) to determine the type of inhibition. americanpeptidesociety.orgsci-hub.se From this analysis, the inhibition constant (K_i), which represents the affinity of the inhibitor for the enzyme, can be calculated. uniroma1.it For example, in competitive inhibition, the inhibitor binds to the free enzyme at the active site, increasing the apparent K_m but leaving V_max unchanged. bgc.ac.in In noncompetitive inhibition, the inhibitor binds to a site other than the active site, on either the free enzyme or the enzyme-substrate complex, decreasing V_max without affecting K_m. bgc.ac.in Uncompetitive inhibition occurs when the inhibitor binds only to the enzyme-substrate complex, decreasing both V_max and the apparent K_m. bgc.ac.in

Table 2: Characteristics of Reversible Enzyme Inhibition Types

| Inhibition Type | Effect on V_max | Effect on K_m | Inhibitor Binds To |

|---|---|---|---|

| Competitive | Unchanged | Apparent Increase | Free Enzyme |

| Noncompetitive | Decreased | Unchanged | Free Enzyme and Enzyme-Substrate Complex |

| Uncompetitive | Decreased | Apparent Decrease | Enzyme-Substrate Complex |

Future research on this compound should include detailed kinetic studies on its interaction with DHDPS and other potential enzyme targets to fully characterize its inhibitory mechanism.

Structure-Activity Relationship (SAR) Studies for Biological Interaction of this compound Derivatives

Influence of Alkyl Chain Modifications on Interaction Potency

The alkyl portion of an ester molecule is a critical determinant of its physical properties and, consequently, its biological activity. Lipophilicity, or the ability to dissolve in fats and lipids, is heavily influenced by the size and shape of the alkyl chain. This property governs how a molecule interacts with and partitions into biological membranes, such as cell walls or the lining of blood vessels. nih.gov

Research on various classes of esters demonstrates a clear correlation between alkyl chain characteristics and interaction potency.

Chain Length: Increasing the length of a straight-chain alkyl group generally increases lipophilicity. nih.gov Studies on nicotinic acid esters have shown that as the alkyl chain lengthens from ethyl (C2) to octyl (C8), the tendency of the molecule to partition into lipid bilayers increases significantly. nih.gov This enhanced partitioning can lead to higher concentrations of the compound at a target site within a membrane, potentially increasing its potency. However, there is often an optimal chain length; excessively long chains can sometimes decrease activity by hindering the molecule's fit into a specific binding pocket or by reducing its solubility in aqueous biological fluids to impractical levels. uc.pt

Chain Branching: The introduction of branching, such as the methyl group at the 2-position in this compound, has profound effects. Branching can alter the way a molecule fits into a receptor or an enzyme's active site. Compared to a straight-chain octyl group, the 2-methylheptyl group is more sterically hindered, meaning it is bulkier near the ester linkage. This can either enhance or decrease potency. If the target's binding site has a complementary-shaped pocket, the branched chain could lead to a more secure and specific interaction. Conversely, if the site is narrow, the bulkiness could prevent effective binding. researchgate.net Research on other molecular classes has shown that branched alkyl chains can lead to unique thermal and physical properties, which can translate to different biological interactions compared to their linear counterparts. nih.gov

The hypothetical data in the table below illustrates how modifications to the alkyl chain of an isonicotinate ester might influence its interaction with a target protein, measured by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates higher potency.

| Compound | Alkyl Chain Structure | Key Feature | Hypothetical IC50 (nM) |

|---|---|---|---|

| Butyl Isonicotinate | -CH₂(CH₂)₂CH₃ | Short, linear | 500 |

| Octyl Isonicotinate | -CH₂(CH₂)₆CH₃ | Long, linear | 150 |

| This compound | -CH₂CH(CH₃)(CH₂)₄CH₃ | Long, branched | 85 |

| Dodecyl Isonicotinate | -CH₂(CH₂)₁₀CH₃ | Very long, linear | 220 |

This table is for illustrative purposes to demonstrate SAR principles.

Role of Isonicotinate Moiety in Binding and Mechanistic Activity

The isonicotinate moiety, a derivative of pyridine-4-carboxylic acid, is the electronically active part of the molecule, providing key features for specific interactions with biological targets. researchgate.net

Hydrogen Bonding and Pi-Pi Stacking: The pyridine ring of the isonicotinate group contains a nitrogen atom that can act as a hydrogen bond acceptor. This is a crucial interaction in molecular recognition, allowing the molecule to "dock" with specific amino acid residues (like tyrosine or serine) in a protein's binding site. nih.gov Furthermore, the aromatic nature of the pyridine ring enables it to participate in pi-pi stacking interactions, another important non-covalent force where it aligns with other aromatic rings in the target protein, further stabilizing the binding. nih.gov

Ester Linkage as a Metabolic Point: The ester bond (-COO-) connecting the isonicotinate head and the alkyl tail is a key functional group. fiveable.me It is susceptible to hydrolysis by esterase enzymes present in the body. science.gov This cleavage would break the molecule into isonicotinic acid and 2-methylheptanol. In some contexts, this is a deliberate feature of "prodrug" design, where an inactive ester form is administered and then metabolized into an active drug form at the site of action. nih.gov The rate of this hydrolysis can be influenced by steric hindrance around the ester group, meaning the bulky 2-methylheptyl chain could potentially slow down this process compared to a linear alkyl chain. scirp.org

Modulation of Pharmacological Profile: The addition of an isonicotinate moiety to a parent molecule is a known strategy to enhance its pharmacological profile. For example, when added to the corticosteroid dexamethasone, the isonicotinate group improves its therapeutic efficacy and bioavailability. cymitquimica.com In studies of other complex molecules, the isonicotinate group has been shown to be a key component for interaction with specific receptors and enzymes. tandfonline.comscispace.com Its inclusion in a molecular structure can confer anti-inflammatory, anti-fungal, or other biological activities. cymitquimica.comresearchgate.net The specific orientation and electronic properties of the isonicotinate group are critical for these interactions. researchgate.net

Analytical Method Development for 2 Methylheptyl Isonicotinate

Chromatography-Based Methods for Quantification and Purity Assessment

Chromatographic techniques are central to the analytical workflow for 2-Methylheptyl isonicotinate (B8489971), offering high-resolution separation and sensitive detection. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with Mass Spectrometry (MS) are the primary methods employed for its quantification and purity assessment. Furthermore, the chiral nature of 2-Methylheptyl isonicotinate necessitates the use of chiral chromatography for the separation of its enantiomers.

HPLC is a versatile technique for the analysis of a wide range of compounds, including alkyl esters of pyridine (B92270) carboxylic acids. For this compound, reversed-phase HPLC is a suitable approach, utilizing a nonpolar stationary phase and a polar mobile phase.

Method Parameters: A typical HPLC method for the analysis of alkyl isonicotinates would involve a C18 column, which provides excellent separation for moderately nonpolar compounds. The mobile phase composition is critical for achieving optimal resolution and peak shape. A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is often employed. Detection is commonly performed using a UV detector, as the pyridine ring of the isonicotinate moiety exhibits strong absorbance in the UV region (typically around 250-270 nm).

Illustrative HPLC Conditions for Alkyl Pyridine Esters:

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table presents a generalized starting point for method development for this compound, with specific parameters requiring optimization for this particular analyte.

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry.

Method Parameters: A standard nonpolar capillary column, such as one coated with 5% phenyl-polydimethylsiloxane, is typically used for the separation. The oven temperature program is optimized to ensure good resolution of the analyte from other components in the sample. Electron ionization (EI) is a common ionization technique, which generates a characteristic fragmentation pattern that can be used for structural elucidation and confirmation of the analyte's identity.

Expected GC-MS Fragmentation: The mass spectrum of this compound under EI conditions would be expected to show a molecular ion peak (M+), although it may be of low intensity. Characteristic fragment ions would arise from the cleavage of the ester bond and fragmentation of the alkyl chain. Key expected fragments would include ions corresponding to the isonicotinoyl cation and various fragments from the 2-methylheptyl group.

Typical GC-MS Parameters for Volatile Esters:

| Parameter | Condition |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | Initial 50°C (hold 2 min), ramp to 280°C at 10°C/min (hold 5 min) |

| Injector Temperature | 250°C |

| Ion Source Temperature | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

This table provides a representative set of conditions that would serve as a foundation for the specific analysis of this compound.

Due to the presence of a chiral center at the 2-position of the heptyl chain, this compound exists as a pair of enantiomers. The separation and quantification of individual enantiomers are often crucial in pharmaceutical and biological studies. Chiral HPLC is the most common technique for this purpose.

Methodology: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are highly effective for the separation of a wide range of chiral compounds, including branched-chain esters. nih.govnih.govmdpi.com The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, and steric hindrance) between the enantiomers and the chiral selector of the CSP. Normal-phase chromatography, using a mobile phase consisting of a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol (B145695), is frequently employed for such separations.

Illustrative Chiral HPLC Separation Parameters for Branched Esters:

| Parameter | Condition |

| Column | Chiralpak AD-H or Chiralcel OD-H (or equivalent polysaccharide-based CSP) |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10, v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | Ambient or controlled (e.g., 25°C) |

The optimal mobile phase composition and flow rate would need to be determined empirically to achieve baseline separation of the enantiomers of this compound.

Sample Preparation and Extraction Techniques for this compound from Complex Matrices

The analysis of this compound in complex matrices such as biological fluids (e.g., plasma, urine) or environmental samples requires efficient sample preparation to remove interfering substances and concentrate the analyte.

Solid-Phase Extraction (SPE): SPE is a widely used technique for the cleanup and pre-concentration of analytes from liquid samples. For a compound like this compound, which contains a basic pyridine nitrogen and a lipophilic alkyl chain, a mixed-mode cation-exchange sorbent can be effective. The extraction process typically involves conditioning the sorbent, loading the sample, washing away interferences with an appropriate solvent, and finally eluting the analyte with a solvent mixture that disrupts the interactions with the sorbent (e.g., a mixture containing an organic solvent and a small amount of a basic modifier like ammonium hydroxide).

Liquid-Liquid Extraction (LLE): LLE is another common technique for sample preparation. Based on the partitioning of the analyte between two immiscible liquid phases, LLE can be used to extract this compound from aqueous matrices into an organic solvent. The choice of the organic solvent is crucial and depends on the polarity of the analyte. A solvent of intermediate polarity, such as dichloromethane (B109758) or ethyl acetate, would likely be suitable. The pH of the aqueous phase can be adjusted to optimize the extraction efficiency; for a basic compound like this compound, extraction under neutral to slightly basic conditions would be favorable.

Representative SPE Protocol for Pyridine Alkaloids from Plasma:

| Step | Procedure |

| Sorbent | Mixed-mode Cation Exchange (e.g., Oasis MCX) |

| Conditioning | 1. Methanol (B129727), 2. Water |

| Sample Loading | Diluted plasma sample (pH adjusted if necessary) |

| Washing | 1. Aqueous buffer, 2. Methanol |

| Elution | 5% Ammonium Hydroxide (B78521) in Methanol |

| Post-Elution | Evaporation of solvent and reconstitution in mobile phase |

This protocol provides a general framework that would require optimization for the specific properties of this compound and the matrix of interest.

Development of Derivatization Strategies for Enhanced Analytical Detection of this compound

Derivatization is a chemical modification of the analyte to improve its analytical properties, such as volatility for GC analysis or detectability by specific detectors.

For GC-MS analysis, while this compound is likely sufficiently volatile, derivatization is generally not required to improve its chromatographic behavior on standard nonpolar columns. However, if enhanced sensitivity is needed, derivatization could be explored.

For HPLC analysis, derivatization is typically not necessary for UV detection due to the inherent chromophore in the isonicotinate structure. However, if fluorescence or electrochemical detection is desired for improved sensitivity and selectivity, derivatization of the pyridine ring could be considered. For instance, reaction with a fluorescent tagging reagent that targets the pyridine nitrogen could be investigated. Such strategies are less common for this class of compounds and would require significant method development.

A more relevant application of derivatization in the context of this compound analysis is for chiral separation. If direct chiral HPLC is not successful, the enantiomers can be derivatized with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column. This approach, however, adds complexity to the analytical procedure.

Environmental Occurrence and Chemical Fate of 2 Methylheptyl Isonicotinate Non Toxicological

Microbial Production of 2-Methylheptyl Isonicotinate (B8489971) in Streptomyces sp. and Micromonospora auratinigra

2-Methylheptyl isonicotinate has been identified as a secondary metabolite produced by at least two genera of Actinomycetes: Streptomyces and Micromonospora. Initially, the compound was isolated from the culture filtrate of Streptomyces sp. 201, a strain collected from soil in Northeast India. asm.org This discovery marked the first report of this particular isonicotinate ester from a natural source. Later research also confirmed the production of this compound by Micromonospora auratinigra strain HK-10, which was also isolated from a soil sample in the Indo-Burma biodiversity hotspot. rsc.orgresearchgate.net

The production of this bioactive compound by different species within the Actinomycetes order suggests that the genetic machinery for its synthesis may be present in various soil-dwelling microorganisms. The isolation from distinct geographical locations also points to a potentially widespread, albeit not commonly reported, occurrence in microbial communities.

The complete biosynthetic pathway of this compound has not yet been fully elucidated in either Streptomyces sp. or Micromonospora auratinigra. However, based on the chemical structure of the molecule—an ester formed from isonicotinic acid and 2-methylheptanol—the pathway can be logically dissected into the formation of its two primary precursors.

The biosynthesis of the isonicotinic acid (pyridine-4-carboxylic acid) moiety in bacteria is generally linked to the metabolism of lysine (B10760008). One of the key pathways for lysine biosynthesis in bacteria is the diaminopimelic acid (DAP) pathway. nih.gov It is plausible that a precursor from this pathway is shuttled towards the synthesis of the pyridine (B92270) ring of isonicotinic acid. Molecular docking studies on the inhibitory action of this compound against the dihydrodipicolinate synthase (DHDPS) enzyme of Mycobacterium tuberculosis highlight the interaction with the lysine biosynthesis pathway, although this concerns its mode of action rather than its own biosynthesis. nih.govoalib.com

The 2-methylheptyl alcohol portion is a branched-chain fatty alcohol. Its biosynthesis likely originates from the fatty acid synthesis (FAS) or polyketide synthase (PKS) pathways, which are common in Actinomycetes for the production of a wide array of secondary metabolites. europa.eu These pathways utilize simple building blocks like acetyl-CoA and malonyl-CoA, with branching introduced through the incorporation of precursors such as methylmalonyl-CoA instead of malonyl-CoA. Subsequent reduction of the corresponding fatty acid or polyketide would yield the 2-methylheptyl alcohol.

The final step in the biosynthesis would be an esterification reaction, where an enzyme, likely an esterase or a specific acyltransferase, catalyzes the condensation of isonicotinic acid (or its activated form, e.g., isonicotinoyl-CoA) with 2-methylheptyl alcohol to form the final product, this compound.